molecular formula C17H20N10 B2698786 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2197940-79-5

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2698786
CAS No.: 2197940-79-5
M. Wt: 364.417
InChI Key: KKOGWFAFCZBWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a potent and selective small molecule inhibitor of the MET (Mesenchymal Epithelial Transition factor) receptor tyrosine kinase. This compound, also known as MDM-17 , exhibits high binding affinity and effectively suppresses MET-driven signaling pathways, which are critical in cellular processes such as proliferation, survival, and migration. Its primary research value lies in the investigation of cancers where MET amplification, mutation, or overexpression is a known driver of tumor growth and resistance to therapy. Preclinical studies utilize this inhibitor to explore oncogenic mechanisms and to evaluate the potential of MET targeting as a therapeutic strategy in models of glioblastoma, non-small cell lung cancer, and other solid tumors. The compound is provided for research purposes strictly in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,1,6-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-10-19-16(13-7-18-25(4)17(13)20-10)24(3)12-8-26(9-12)15-6-5-14-22-21-11(2)27(14)23-15/h5-7,12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGWFAFCZBWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment.

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell death.

Result of Action

The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.

Biological Activity

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse scientific literature.

The molecular formula of the compound is C16H18N10C_{16}H_{18}N_{10} with a molecular weight of 350.38 g/mol. It incorporates a pyrazolo[3,4-d]pyrimidine core and a triazolo[4,3-b]pyridazine moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC16H18N10
Molecular Weight350.38 g/mol
CAS Number2199212-48-9

Synthesis

The synthesis of this compound involves multi-step reactions starting from simple precursors. The formation of the pyrazolo[3,4-d]pyrimidine core typically involves the reaction of 5-amino derivatives with N,N-substituted amides under specific conditions to facilitate heterocyclization. The subsequent introduction of the triazolo moiety is achieved through nucleophilic substitution reactions.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and proliferation. By inhibiting CDK2, this compound can induce apoptosis in cancer cells and halt their proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 11 µM for a related pyrazolo compound against MCF7 cells .
Cell LineCompoundIC50 (µM)
MCF7Pyrazolo Derivative11
A549Pyrazolo Derivative49.85

Induction of Apoptosis

The mechanism through which these compounds exert their anticancer effects includes the induction of apoptosis via mitochondrial pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria leading to programmed cell death .

Case Studies

Several case studies have explored the efficacy of pyrazolo derivatives in clinical settings:

  • Study on MCF7 Cells : A series of newly synthesized pyrazolo compounds were tested against MCF7 cells showing promising results with several compounds achieving IC50 values below 20 µM.
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of these compounds, with significant tumor reduction observed in xenograft models treated with pyrazolo derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Compound A: N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Structural Differences: Lacks the triazolo-pyridazine moiety and azetidine bridge. The benzylamine substituent at the 4-position contrasts with the target compound’s N-methyl azetidin-3-amine group.
  • Compound B: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Structural Differences: Replaces the triazolo-pyridazine with a thieno-pyrimidine system. Functional Implications: The thieno-pyrimidine core may alter electronic properties, affecting π-π stacking interactions in biological targets.
Triazolo[4,3-b]pyridazine Derivatives
  • Compound C: N-Hexylpyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine () Structural Differences: Features a tetrazolo-pyrimidine instead of triazolo-pyridazine. The hexylamine substituent differs from the azetidine linker.

Substituent Effects

  • Methyl Groups : The 1,6-dimethyl substitution on the pyrazolo-pyrimidine core in the target compound is analogous to methyl groups in 3-(2-hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (). Methylation often improves metabolic stability by blocking oxidation sites .

Physical and Chemical Properties

Property Target Compound Compound A () Compound C ()
Core Structure Pyrazolo-pyrimidine + triazolo-pyridazine Pyrazolo-pyrimidine Tetrazolo-pyrimidine
Key Substituents 1,6-dimethyl; azetidine Benzylamine Hexylamine
Predicted Solubility Moderate (azetidine enhances polarity) Low (benzyl group hydrophobic) Very low (long alkyl chain)
Melting Point Not reported Not reported 132°C (for 4aA analog)

Q & A

Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Cyclization reactions for the pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine cores (e.g., using hydrazine derivatives and aldehydes/ketones) .
  • Coupling reactions between azetidine-3-amine and substituted pyrazolo-pyrimidine/triazolo-pyridazine moieties, often catalyzed by copper(I) bromide or cesium carbonate .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile improves solubility, while propane-2-ol aids in intermediate purification .
  • Yield enhancement : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., acetonitrile) are critical for purity .

Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
Core cyclizationHydrazine, aldehydesDMSO80–100°C40–60%
Azetidine couplingCuBr, Cs2CO3Acetonitrile35–50°C15–30%
Final purificationEthyl acetate/hexaneRT>95% purity

Q. What analytical techniques are recommended for structural characterization?

  • 1H/13C NMR : Resolves substituent positions (e.g., methyl groups on pyrazolo-pyrimidine) and confirms stereochemistry .
  • HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated m/z for C21H24N10) .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
  • X-ray crystallography : Used sparingly due to compound complexity but provides definitive stereochemical data .

Q. What structural features dictate its biological activity?

  • The pyrazolo-pyrimidine core interacts with ATP-binding pockets in kinases .
  • The triazolo-pyridazine moiety enhances selectivity for serine/threonine kinases via π-π stacking .
  • Methyl substituents (e.g., 1,6-dimethyl) reduce metabolic degradation, improving pharmacokinetics .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies often arise from:

  • Assay specificity : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
  • Solubility limitations : Pre-saturate compounds in DMSO and validate using dynamic light scattering (DLS) .
  • Off-target effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What strategies improve selectivity for kinase isoforms (e.g., FLT3 vs. JAK2)?

  • Structure-activity relationship (SAR) studies : Modify the azetidine-3-amine substituent to exploit hydrophobic pockets unique to FLT3 .
  • Molecular docking : Use Discovery Studio or AutoDock to model interactions with kinase active sites (e.g., FLT3 DFG motif) .
  • Metabolic stability assays : Replace labile groups (e.g., methylthio) with trifluoromethyl to reduce CYP450-mediated degradation .

Table 2: Selectivity Profile of Analogues

Compound ModificationFLT3 IC50 (nM)JAK2 IC50 (nM)Selectivity Ratio
Parent compound1245037.5
Trifluoromethyl substitution81200150

Q. How to design in vivo studies given its pharmacokinetic challenges?

  • Prodrug approaches : Convert tertiary amines to phosphate esters for improved aqueous solubility .
  • Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Dosing regimens : Administer twice daily (BID) to maintain plasma concentrations above the IC90 threshold .

Q. What computational methods predict off-target toxicity?

  • Pharmacophore modeling : Match compound features against toxicity databases (e.g., Tox21) .
  • Machine learning : Train models on ADMET data from PubChem to forecast hepatotoxicity risks .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Contradictory Evidence and Resolution

Q. Discrepancies in reported kinase inhibition potencies: How to validate?

  • Source 1 (IC50 = 12 nM for FLT3) : Used recombinant FLT3 kinase domain in a radiometric assay .
  • Source 2 (IC50 = 85 nM) : Tested in cell-based assays with full-length FLT3, where membrane permeability affects results .
  • Resolution : Perform both biochemical and cellular assays, normalizing for compound uptake (e.g., using LC-MS to quantify intracellular concentrations) .

Methodological Guidelines

  • Synthetic reproducibility : Always cross-validate reaction conditions (e.g., catalyst batch, solvent purity) .
  • Data cross-checking : Use at least two analytical techniques (e.g., NMR + HRMS) for structural confirmation .
  • Ethical reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.